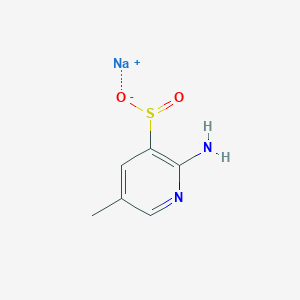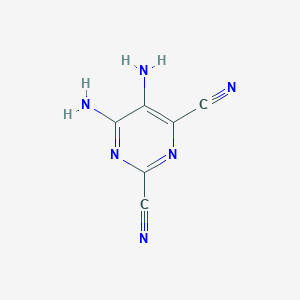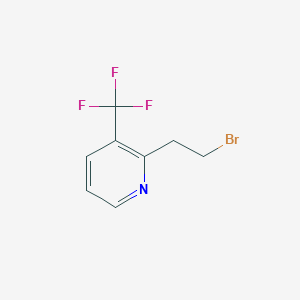![molecular formula C11H9ClN2O B13118754 (6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
(6-Chloro-[3,4'-bipyridin]-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a hydroxymethyl group at the 5th position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be achieved through various methods such as the Ullmann coupling reaction or the Suzuki-Miyaura coupling reaction.
Hydroxymethylation: The hydroxymethyl group is introduced at the 5th position through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base like sodium hydroxide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted bipyridines.
Aplicaciones Científicas De Investigación
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(6-Chloro-[3,4’-bipyridin]-5-yl)methanol can be compared with other similar compounds, such as:
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol: Similar structure but with different positional isomerism.
(6-Chloro-[4,4’-bipyridin]-5-yl)methanol: Another positional isomer with different chemical properties.
(6-Chloro-[3,4’-bipyridin]-5-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
The uniqueness of (6-Chloro-[3,4’-bipyridin]-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
(2-chloro-5-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2 |
Clave InChI |
LPLHPBKUGJMCSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


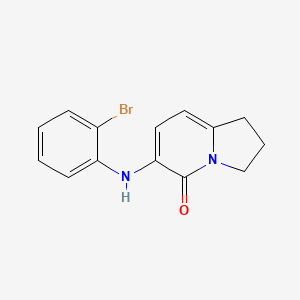

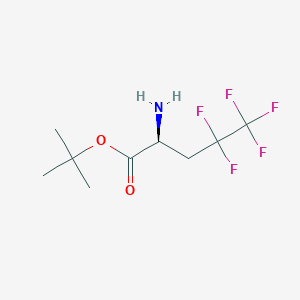
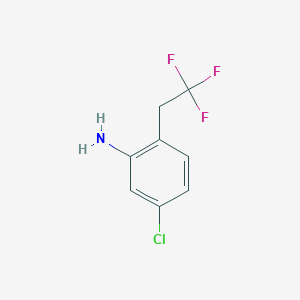
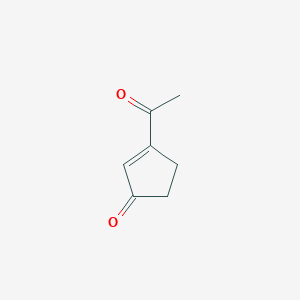

![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
